molecular formula C13H15ClF3NO4S B2490627 ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine CAS No. 1038619-52-1

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine

Cat. No.: B2490627
CAS No.: 1038619-52-1
M. Wt: 373.77
InChI Key: MYXJXYANNGCHDR-UHFFFAOYSA-N
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Description

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine: is a chemical compound that serves as a useful intermediate in the preparation of sulfonylated amino acids. It is particularly noted for its role as an inhibitor of matrix metalloproteinase-7 (MMP7) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine typically involves the sulfonylation of leucine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)alanine
  • ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine
  • ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)isoleucine

Uniqueness: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine is unique due to its specific inhibitory activity against matrix metalloproteinase-7 (MMP7). While similar compounds may also inhibit other matrix metalloproteinases, the selectivity and potency of this compound make it particularly valuable in research focused on MMP7 .

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO4S/c1-7(2)5-11(12(19)20)18-23(21,22)8-3-4-10(14)9(6-8)13(15,16)17/h3-4,6-7,11,18H,5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXJXYANNGCHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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